molecular formula C14H14F3N3O B1306085 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine CAS No. 808764-45-6

4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

Cat. No. B1306085
M. Wt: 297.28 g/mol
InChI Key: FUFZNHHSSMCXCZ-UHFFFAOYSA-N
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Description

The compound "4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine" is a derivative of 1,2,4-oxadiazole, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring. This class of compounds is known for its diverse biological activities, and modifications to the structure can lead to various pharmacological properties. The trifluoromethyl group is a common substituent in medicinal chemistry due to its lipophilic nature and ability to enhance metabolic stability .

Synthesis Analysis

The synthesis of 1,2,4-oxadiazole derivatives typically involves the cyclization of hydrazides with carbon disulfide or carbonyl compounds. In the case of piperidine-linked oxadiazoles, the synthesis may start with the reaction of a piperidine derivative with an appropriate sulfonyl chloride, followed by cyclization to form the oxadiazole ring . The introduction of the trifluoromethyl group would likely occur at an earlier stage, possibly through direct substitution on the aromatic ring before the formation of the oxadiazole .

Molecular Structure Analysis

The molecular structure of 1,2,4-oxadiazole derivatives is characterized by the presence of the oxadiazole ring, which can influence the compound's electronic distribution and reactivity. The piperidine moiety is a saturated six-membered ring that can adopt a chair conformation, providing a flexible linker that can affect the overall conformation of the molecule . The trifluoromethyl group is an electron-withdrawing substituent that can impact the electronic properties of the aromatic ring to which it is attached .

Chemical Reactions Analysis

1,2,4-Oxadiazole derivatives can participate in various chemical reactions, including nucleophilic substitution, depending on the substituents present on the oxadiazole ring and the piperidine moiety. The presence of a trifluoromethyl group can make the adjacent carbon more electrophilic, potentially facilitating reactions with nucleophiles .

Physical and Chemical Properties Analysis

The physical and chemical properties of "4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine" would be influenced by the presence of the trifluoromethyl group, which can increase lipophilicity and metabolic stability. The oxadiazole ring contributes to the compound's rigidity and can affect its ability to interact with biological targets. The piperidine ring can introduce conformational flexibility, which may influence the compound's binding affinity and selectivity .

properties

IUPAC Name

5-piperidin-4-yl-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14F3N3O/c15-14(16,17)11-3-1-2-10(8-11)12-19-13(21-20-12)9-4-6-18-7-5-9/h1-3,8-9,18H,4-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUFZNHHSSMCXCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC(=NO2)C3=CC(=CC=C3)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70381212
Record name 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine

CAS RN

808764-45-6
Record name 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70381212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-{3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine
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